molecular formula C8H16N2O3S B083740 L-Alanyl-L-methionine CAS No. 14486-05-6

L-Alanyl-L-methionine

Cat. No. B083740
CAS RN: 14486-05-6
M. Wt: 220.29 g/mol
InChI Key: FSHURBQASBLAPO-WDSKDSINSA-N
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Description

Synthesis Analysis

The synthesis of L-Alanyl-L-methionine can be achieved through standard peptide synthesis methods. For example, the use of solid-phase peptide synthesis (SPPS) allows for the controlled and efficient formation of this dipeptide. Additionally, enzymatic synthesis using proteases or ligases offers a biocompatible route, ensuring the preservation of the peptide’s bioactivity.

Molecular Structure Analysis

L-Alanyl-L-methionine's structure is characterized by a peptide bond linking the carboxyl group of L-methionine to the amino group of L-alanine. This configuration imparts certain physical and chemical properties unique to dipeptides, including solubility in water and the ability to participate in hydrogen bonding. The presence of the methionine residue also introduces a sulfur atom, affecting the compound's overall reactivity and interaction with other molecules.

Chemical Reactions and Properties

L-Alanyl-L-methionine participates in typical peptide reactions, such as hydrolysis, which can be catalyzed by peptidases or occur under acidic or alkaline conditions. The sulfur-containing side chain of methionine may undergo oxidation, influencing the dipeptide’s stability and reactivity. Methionine can also participate in transmethylation reactions due to its role as a methionine donor in biological systems.

Physical Properties Analysis

The physical properties of L-Alanyl-L-methionine, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. Dipeptides generally have higher solubility in water compared to their constituent amino acids, owing to their polar nature and the ability to form hydrogen bonds with water molecules.

Chemical Properties Analysis

Chemically, L-Alanyl-L-methionine exhibits properties typical of peptides and sulfur-containing amino acids. Its reactivity can include interactions with nucleophiles, participation in redox reactions involving the methionine sulfur atom, and susceptibility to enzymatic breakdown. The dipeptide nature also affects its biological activity, influencing aspects like absorption, metabolism, and bioavailability.

Scientific Research Applications

  • Molecular and Therapeutic Effects : L-Alanyl-L-methionine is structurally similar to S-Adenosyl-L-methionine (SAMe), a metabolite present in all living cells. SAMe is crucial for cellular biochemistry, involved in methylation, aminopropylation, and transsulfuration pathways. Studies have focused on its biochemical and molecular roles, with clinical applications in depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).

  • Antibiotic Transport and Inhibition : The tripeptide antibiotics related to L-Alanyl-L-methionine, such as L-phosphinothricyl-alanyl-alanine, have been studied for their transport mechanisms in bacteria. These studies contribute to understanding how such antibiotics are transported into bacterial cells, offering insights into developing new antibacterial strategies (Diddens et al., 1976).

  • Structural Analysis in Crystals : Research on L-Alanyl-L-methionine hemihydrate has revealed the formation of hydrophobic columns within a hydrogen-bond network, involving water molecule polymers. This contributes to our understanding of molecular structures and interactions in crystalline states (Görbitz, 2003).

  • Protein Interaction Studies : L-Methionine, a component of L-Alanyl-L-methionine, has been studied for its interaction with proteins like α-Chymotrypsin. This research helps in understanding the structural and functional changes in proteins in the presence of certain amino acids, which is significant for basic sciences and drug development (Asgharzadeh et al., 2019).

  • Nutritional and Biochemical Aspects in Poultry : The study of methionine isomers and analogues in broilers sheds light on their effects on growth performance, nutrient absorption, and biochemical parameters. This is crucial for optimizing poultry nutrition and understanding amino acid metabolism in animals (Zhang et al., 2017).

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHURBQASBLAPO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932428
Record name N-(2-Amino-1-hydroxypropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Alanyl-L-methionine

CAS RN

14486-05-6
Record name L-Alanyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14486-05-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanyl-L-methionine
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Record name N-(2-Amino-1-hydroxypropylidene)methionine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-alanyl-L-methionine
Source European Chemicals Agency (ECHA)
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Record name Alanylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
CH Görbitz - Acta Crystallographica Section C: Crystal Structure …, 2003 - scripts.iucr.org
… Water polymers in L-alanyl-L-methionine hemihydrate … The side chains of L-alanyl-L-methionine hemihydrate, C 8 H 16 N 2 O 3 S·0.5H 2 O, form hydrophobic columns within a three-dimensional …
Number of citations: 5 scripts.iucr.org
PJ Houghton, R Tharp, JA Houghton… - Cancer chemotherapy …, 1988 - Springer
PTT.119 [pF-phe-m-bis(2-chloroethyl)amino-l-phe-met ethoxy HCl], a synthetic tripeptide mustard, was evaluated for therapeutic efficacy against a spectrum of childhood …
Number of citations: 3 link.springer.com
HS Ku, AC Leopold - Biochemical and biophysical research …, 1970 - Elsevier
… -DL-methionine N-Benzoyl-DL-methionine L-Alanyl-L-methionine L-Methionyl-L-alsnine L-Glycyl-L-methionine L-… except for the L-alanyl-L-methionine, as seen in Table I. Methionine …
Number of citations: 15 www.sciencedirect.com
S Tokuyama, K Hatano - Applied microbiology and biotechnology, 1995 - Springer
… In addition, the enzyme also catalyzed the racemization of the dipeptide L-alanyl-L-methionine. By contrast, the optically active amino acids, N-alkyl-amino acids and methyl and ethyl …
Number of citations: 56 link.springer.com
V Springolo, F Borella, GP Finardi, MT Gatti… - … of Chromatography B …, 1989 - Elsevier
… -Lalanyl-L-methionine ethyl ester hydrochloride (I) is a new synthetic tripeptide with antitumour activity. The cancericidal activity of I was demonstrated in vitro on several tumour cell …
Number of citations: 8 www.sciencedirect.com
S Tokuyama - Journal of Molecular Catalysis B: Enzymatic, 2001 - Elsevier
… In addition, this enzyme also catalyzed the racemization of the dipeptide l-alanyl-l-methionine. The optically active amino acids, N-alkyl-amino acids and ethyl ester derivatives of N-…
Number of citations: 26 www.sciencedirect.com
A De Barbieri, L Dall'Asta, A Comini… - Il Farmaco; Edizione …, 1983 - europepmc.org
… A new antitumor agent having the chemical composition of 3-(p-fluorophenyl)-Lalanyl-3-[m-bis-(2-chloroethyl)aminophenyl]-L- alanyl-L-methionine ethyl ester hydrochloride (PTT 119) …
Number of citations: 18 europepmc.org
H Lam-thanh, M Juy, C Schneider… - Journal de Chimie …, 1981 - jcp.edpsciences.org
… -L-alanine and L-alanyl-L-methionine with palladium (II). The … with respect to those of L-alanyl-L-methionine, L-methionyl-L-… in L-methionyl-L-alanine or L-alanyl-Lmethionine. Yet, in the …
Number of citations: 4 jcp.edpsciences.org
JK Horton, PJ Houghton, JA Houghton - Cancer research, 1987 - AACR
… and 3-{/>-fluorophenyl)-L-alanyl-3-|m-bis-{2-chloroethyl)aminophenyl|-L-alanyl-L-methionine ethoxyhydrochloride, cross-resist ant to cyclophosphamide and ifosfamide, and completely …
Number of citations: 35 aacrjournals.org
SS Schiffman, HH Engelhard III - Physiology & behavior, 1976 - Elsevier
Forty-six commercially available dipeptides, reagent grade, along with 3 L-amino acids were rated on 52 sematic differential scales. A verbal description, as well as a multidimensional …
Number of citations: 57 www.sciencedirect.com

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